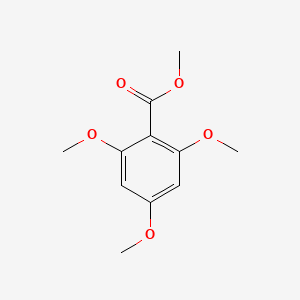

Methyl 2,4,6-trimethoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4,6-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-13-7-5-8(14-2)10(11(12)16-4)9(6-7)15-3/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEARZEQLIHOYSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70302583 | |

| Record name | methyl 2,4,6-trimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29723-28-2 | |

| Record name | 29723-28-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2,4,6-trimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 2,4,6-TRIMETHOXYBENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2,4,6 Trimethoxybenzoate and Its Derivatives

Classical Esterification Routes to Methyl 2,4,6-trimethoxybenzoate

The traditional approach to synthesizing this compound primarily involves the esterification of its corresponding carboxylic acid precursor. This method is a cornerstone of organic synthesis, relying on well-established reaction mechanisms.

Esterification of 2,4,6-Trimethoxybenzoic Acid Precursors

The direct esterification of 2,4,6-trimethoxybenzoic acid with methanol (B129727) is the most common classical route to obtaining this compound. This reaction, typically catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid, is known as Fischer esterification. The process involves the protonation of the carboxylic acid, followed by nucleophilic attack from methanol, and subsequent elimination of a water molecule to form the ester.

However, the esterification of 2,4,6-trimethylbenzoic acid, a structurally similar compound, is noted to be quite difficult. doubtnut.com The presence of three electron-releasing methyl groups increases the electron density on the oxygen atom of the O-H bond in the carboxylic acid, which reduces its acidic strength and hinders the reaction. doubtnut.com A similar, though less pronounced, electronic effect from the methoxy (B1213986) groups, combined with significant steric hindrance from the ortho substituents, can make the esterification of 2,4,6-trimethoxybenzoic acid challenging under standard conditions, often requiring more forcing conditions or alternative synthetic strategies.

Preparation of 2,4,6-Trimethoxybenzoic Acid

The availability of the precursor, 2,4,6-trimethoxybenzoic acid, is crucial for the synthesis of its methyl ester. chemicalbook.com Several methods have been developed for the synthesis of substituted benzoic acids.

One common method for preparing substituted benzoic acids is the oxidation of the corresponding benzyl (B1604629) alcohol or aldehyde. For instance, 2,4,6-trimethylbenzoic acid can be synthesized from the oxidation of 2,4,6-trimethylbenzyl alcohol. guidechem.com Another route involves the Friedel-Crafts acylation of a substituted benzene (B151609), followed by oxidation. For example, mesitylene (B46885) can be acylated and then hydrolyzed to produce 2,4,6-trimethylbenzoic acid. guidechem.comgoogle.com This method, however, can involve toxic solvents like carbon disulfide and costly reagents. guidechem.com

A different approach is the Grignard reagent method. guidechem.com This involves reacting an aryl halide, such as 2,4,6-trimethylbromobenzene, with magnesium to form a Grignard reagent, which is then carboxylated using dry ice (solid CO2). guidechem.com While this can provide good yields, it requires strict anhydrous and anaerobic conditions, and the starting materials may not be readily available. guidechem.com A similar multi-step synthesis starting from pyrogallol (B1678534) and dimethyl carbonate has been used to prepare 2,3,4-trimethoxybenzoic acid, involving methylation, bromination, cyanation, and hydrolysis steps. google.com These general strategies can be adapted for the synthesis of 2,4,6-trimethoxybenzoic acid from the appropriately substituted starting materials.

Advanced Synthetic Approaches to this compound Analogues

To overcome the limitations of classical methods, advanced catalytic strategies have been developed. These approaches offer improved efficiency, reusability of catalysts, and milder reaction conditions.

Catalytic Synthesis Strategies

Catalytic methods are at the forefront of modern organic synthesis, providing environmentally benign and efficient alternatives to traditional processes.

Solid acid catalysts have emerged as a promising alternative to traditional homogeneous acid catalysts like sulfuric acid, which are corrosive, difficult to recover, and generate significant waste. proquest.comdergipark.org.tr Solid acids are insoluble in organic solvents, allowing for easy separation and reuse. proquest.com

A notable example is a zirconium-titanium (Zr/Ti) based solid superacid catalyst, which has been successfully used for the synthesis of a series of methyl benzoate (B1203000) compounds by reacting various benzoic acids with methanol. proquest.commdpi.com This catalyst, identified as ZT10 with a Zr-Ti atomic ratio of 1.2:1, demonstrated high activity without the need for other auxiliary acids. proquest.commdpi.com The mechanism is thought to involve the binding of the carboxylate to the ZT10 catalyst, followed by activation of the carbonyl group by a dissociated hydrogen ion, and subsequent nucleophilic attack by methanol. proquest.com

The effectiveness of this catalytic system was tested on benzoic acids with various substituents. The results, summarized in the table below, indicate that steric hindrance, particularly from large groups at the ortho position, significantly decreases the reaction yield. mdpi.com

| Benzoic Acid Derivative | Position of Substituent | Yield (%) |

|---|---|---|

| 2-Bromobenzoic acid | ortho | 63.1 |

| 2-Chlorobenzoic acid | ortho | 69.5 |

| 3-Bromobenzoic acid | meta | 92.4 |

| 3-Chlorobenzoic acid | meta | 94.2 |

| 4-Bromobenzoic acid | para | 95.2 |

| 4-Chlorobenzoic acid | para | 96.8 |

| 4-Nitrobenzoic acid | para | 98.5 |

| 4-Methylbenzoic acid | para | 98.2 |

Other solid acid catalysts, such as Amberlyst 15 and carbon-based solid acids derived from coal tar, have also been employed for benzoate esterification, demonstrating the versatility of this approach. dergipark.org.tr

Transition metal catalysis represents a powerful tool in modern organic synthesis, enabling reactions that are otherwise difficult or impossible. youtube.comnih.gov In the context of ester synthesis, transition metal complexes can act as highly efficient Lewis acid catalysts.

The aforementioned Zr/Ti solid acid is an example of a catalyst based on transition metals. proquest.commdpi.com The Lewis acidity of the zirconium and titanium centers is crucial for the catalytic activity. mdpi.com This approach avoids the use of auxiliary Brønsted acids, which are often required for other Lewis acid catalysts like Al2O3 or Fe2(SO4)3·xH2O. proquest.commdpi.com Transition metal triflates, such as Fe(OTf)3 and Hf(OTf)4, have also been shown to be robust catalysts for converting alcohols and esters to other products through C–O bond cleavage, highlighting the broad utility of these types of catalysts. rsc.org

The development of designed transition metal catalysts allows for reactions to be performed with high selectivity and even within biological systems. nih.gov While specific reports on transition metal catalysis for this compound synthesis are specialized, the general principles are widely applicable. A catalytic cycle would typically involve the coordination of the carboxylic acid to the metal center, which increases the electrophilicity of the carbonyl carbon, facilitating the attack by methanol. Subsequent steps would lead to the formation of the ester and regeneration of the catalyst, allowing it to participate in further reactions. youtube.com

Regioselective Synthesis and Steric Hindrance Effects in Trimethoxybenzoate Systems

The synthesis of substituted benzoates, including this compound, is often influenced by the directing effects of the substituents on the aromatic ring and the steric hindrance they impose. In the case of trimethoxybenzoate systems, the methoxy groups are ortho, para-directing activators for electrophilic aromatic substitution. However, the presence of multiple bulky methoxy groups can significantly impact the regioselectivity of reactions.

The "ortho effect" is a well-documented phenomenon in which ortho-substituted benzoic acids exhibit increased acidity compared to their meta and para isomers. This is attributed to steric hindrance that forces the carboxyl group out of the plane of the benzene ring, thereby inhibiting resonance between the carboxyl group and the ring and stabilizing the carboxylate anion. While this compound is an ester, the steric crowding from the two ortho methoxy groups similarly influences its reactivity and the accessibility of the ester carbonyl group.

A practical example that illustrates the synthesis of a related trimethoxyphenyl compound is the preparation of 4-Methylbenzoate(2′,4′,6′-trimethoxyphenyl)iodonium tosylate. This synthesis starts with 1,3,5-trimethoxybenzene, highlighting how the symmetrically substituted ring can be selectively functionalized. nih.gov The reaction involves the iodination of 1,3,5-trimethoxybenzene, followed by reaction with methyl 4-iodobenzoate (B1621894) in the presence of an oxidizing agent and p-toluenesulfonic acid. The bulky 2,4,6-trimethoxyphenyl group plays a crucial role in the subsequent reactivity of the resulting iodonium (B1229267) salt.

Mechanochemical Synthesis Techniques for Benzoate Derivatives

In recent years, mechanochemistry has emerged as a green and efficient alternative to traditional solvent-based synthesis. This technique utilizes mechanical force, typically through ball milling, to initiate and drive chemical reactions, often in the absence of a solvent. The synthesis of esters, including benzoate derivatives, has been successfully achieved using these methods.

Mechanochemical approaches to esterification can proceed under various conditions. One strategy involves the high-speed ball-milling of a carboxylic acid and an alcohol in the presence of iodine and potassium hypophosphite, affording esters in good yields within a short reaction time. nih.gov Another method utilizes potassium iodide and triethyl phosphite (B83602) under similar milling conditions. nih.gov These solvent-free methods are not only environmentally friendly but can also lead to different product distributions compared to solution-based protocols.

Furthermore, palladium-catalyzed oxidative esterification of alcohols has been developed as a mechanochemical protocol. This solvent-free method allows for the synthesis of both symmetric and unsymmetric esters from a range of benzylic and aliphatic alcohols in high yields. researchgate.net The application of mechanochemistry has also been extended to the synthesis of β-sulfenylated ketones and esters through the reaction of thiols with α,β-unsaturated carbonyl compounds, demonstrating the broad utility of this technique in forming various functionalized benzoate derivatives. google.com

Multi-step Synthesis of Complex Trimethoxybenzoate Derivatives

This compound and its isomers serve as fundamental starting materials for the construction of more elaborate and biologically significant molecules. These multi-step syntheses often involve a sequence of reactions that modify the core structure to introduce new functional groups and build molecular complexity.

Synthesis of Bioactive Trimethoxybenzoate Metabolites (e.g., Desmethyltrimebutine)

A notable application of trimethoxybenzoate derivatives is in the synthesis of pharmacologically active compounds. For instance, the synthesis of desmethyltrimebutine, the primary bioactive metabolite of the antispasmodic drug trimebutine (B1183), originates from a trimethoxybenzoate core. The synthesis of trimebutine itself can be achieved through various routes, often involving the esterification of 2-(dimethylamino)-2-phenylbutanol with 3,4,5-trimethoxybenzoic acid. google.com The synthesis of desmethyltrimebutine, or methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, has been described in the literature and is crucial for pharmacokinetic and bioequivalence studies of trimebutine. nih.govresearchgate.net This synthesis underscores the importance of trimethoxybenzoate derivatives as precursors to key pharmaceutical metabolites.

Halogenation and Nitration Reactions of Trimethoxybenzoate Cores

The functionalization of the trimethoxybenzoate aromatic ring through electrophilic substitution reactions like halogenation and nitration provides access to a wider range of derivatives with potentially altered chemical and biological properties.

Nitration: The nitration of aromatic compounds is another fundamental electrophilic aromatic substitution. The nitration of methyl benzoate, a related compound, proceeds readily to yield methyl 3-nitrobenzoate. mnstate.eduaiinmr.comrsc.org The ester group is a deactivating, meta-directing group. In the case of this compound, the three activating methoxy groups would dominate the directing effects. As with halogenation, the reaction would be expected to occur at the C3 or C5 position. The nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. rsc.org

Conjugation Strategies for Gallic Acid-Derived Trimethoxybenzoates

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid with a substitution pattern that can be a precursor to 3,4,5-trimethoxybenzoic acid and its esters. Conjugation of these molecules to other chemical entities, such as polymers or biomolecules, can impart new properties and applications.

For example, gallic acid has been successfully conjugated to dextran, a polysaccharide, using a free radical-mediated method. This approach can potentially be adapted for trimethoxybenzoic acid derivatives to create novel conjugates. The synthesis of trimethoxybenzoic acid derivatives with the potential for conjugation has been explored, for instance, in the context of developing efflux pump inhibitors. In one study, a new trimethoxybenzoic acid derivative was synthesized through a coupling reaction involving 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) as a coupling agent. medchemexpress.com Such strategies can be employed to link trimethoxybenzoates to various amines, peptides, or other molecules of interest.

This compound as a Chemical Building Block in Organic Synthesis

This compound is a valuable starting material and intermediate in the synthesis of a variety of organic compounds. Its utility stems from the specific substitution pattern of the methoxy groups, which can influence the reactivity of the aromatic ring and the ester functionality.

One of the most significant applications of a closely related isomer, methyl 3,4,5-trimethoxybenzoate (B1228286), is in the synthesis of the pharmaceutical drug trimebutine. google.com The synthesis involves the reaction of a substituted amino alcohol with the trimethoxybenzoate derivative. This highlights the role of trimethoxybenzoates as key components in the construction of complex drug molecules.

Furthermore, the trimethoxybenzene core is found in numerous natural products and biologically active compounds. The synthetic strategies used to prepare and functionalize this compound can therefore be applied to the total synthesis of these more complex targets. The ability to selectively modify the aromatic ring or the ester group makes it a versatile scaffold for building molecular diversity.

Role in Combinatorial Synthesis of Compound Libraries

Combinatorial chemistry has revolutionized the early stages of drug discovery by enabling the rapid synthesis of a large number of different but structurally related molecules, known as a compound library. This approach allows for the efficient exploration of chemical space to identify hit compounds with desired biological activity. Mixture-based synthetic combinatorial libraries, in particular, accelerate this process by allowing millions of compounds to be evaluated by testing a much smaller number of samples. nih.gov The core principle involves a systematic process where a common molecular scaffold is combined with a variety of building blocks to generate a large library of analogues.

While direct evidence of this compound in large-scale combinatorial libraries is not extensively documented, the 2,4,6-trimethoxyphenyl scaffold is a key component in the synthesis of focused compound libraries designed for specific biological targets. For instance, the Biginelli reaction, a one-pot multicomponent reaction, is a powerful tool for creating libraries of dihydropyrimidines (DHPMs). researchgate.net Researchers have synthesized new DHPM derivatives using 2,4,6-trimethoxybenzaldehyde (B41885) as a key starting material. researchgate.net This strategy allows for the variation of other components in the reaction to produce a library of related compounds for biological evaluation, such as for antibacterial activity. researchgate.net

Similarly, chalcone (B49325) derivatives featuring the 2,4,6-trimethoxybenzene ring have been synthesized to create a series of compounds for anticancer screening. nih.gov By starting with a core structure derived from 1-(2,4,6-trimethoxyphenyl)ethan-1-one and reacting it with various substituted aldehydes, a library of chalcones can be generated. nih.gov This approach, often referred to as scaffold-ranking, allows for the systematic investigation of structure-activity relationships (SAR) by introducing diverse functional groups at specific positions on the molecular scaffold. nih.govnih.gov The generation of these focused libraries, although not always on the massive scale of some combinatorial efforts, follows the core principles of combinatorial synthesis by systematically creating structural analogues to optimize biological activity.

Integration into Drug Discovery and Medicinal Chemistry Frameworks

The 2,4,6-trimethoxyphenyl moiety, the core of this compound, is a "privileged structure" in medicinal chemistry. This term refers to molecular scaffolds that are capable of binding to multiple biological targets, often with high affinity. The integration of this scaffold into drug discovery frameworks is evident through the design, synthesis, and biological evaluation of its derivatives against various diseases.

A significant area of investigation for derivatives incorporating the 2,4,6-trimethoxyphenyl group is oncology. Chalcones, which are precursors to flavonoids, are known for their broad biological activities. nih.gov A series of chalcone derivatives containing the 2,4,6-trimethoxybenzene ring were designed and synthesized to explore their potential as anticancer agents. nih.gov The study revealed that many of the synthesized compounds exhibited inhibitory effects on tumor cells in vitro. nih.gov

One particularly potent compound, (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (designated as B3), showed significantly higher potency against HeLa and MCF-7 cancer cell lines than the standard anticancer drug 5-fluorouracil. nih.gov Further investigation indicated that this compound could inhibit tumor cell proliferation and migration while promoting apoptosis, with low toxicity to normal cells. nih.gov Molecular docking studies suggested that its possible target is Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle. nih.gov

Table 1: In Vitro Anticancer Activity of Selected 2,4,6-Trimethoxychalcone Derivatives Data sourced from reference nih.gov

| Compound ID | Target Cell Line | IC₅₀ (μM) |

| A4 | MCF-7 | 32.36 |

| A5 | MCF-7 | 24.67 |

| B3 | HeLa | 3.204 |

| B3 | MCF-7 | 3.849 |

| 5-Fluorouracil | HeLa | >50 |

| 5-Fluorouracil | MCF-7 | 45.33 |

The versatility of this chemical scaffold extends to the development of agents against infectious diseases. In one study, novel N-methyl-N-(2,4,6-trimethoxybenzyl)cinnamamide derivatives were designed and synthesized as potential inhibitors of dehydrosqualene synthase (CrtM) in Staphylococcus aureus. researchgate.net This enzyme is crucial for the biosynthesis of staphyloxanthin, a carotenoid virulence factor that gives the bacterium its characteristic golden color and contributes to its pathogenicity. researchgate.net

Furthermore, dihydropyrimidine (B8664642) derivatives based on 2,4,6-trimethoxybenzaldehyde have been synthesized and tested for their antibacterial properties against several Gram-positive and Gram-negative bacteria, including Acinetobacter baumannii, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Staphylococcus aureus. researchgate.net

In the realm of anti-inflammatory research, derivatives of 2',4',6'-tris(methoxymethoxy)chalcone (TMMC), a structurally related compound, have been studied. nih.gov These studies investigate the structural requirements for anti-inflammatory activity, highlighting the importance of the α,β-unsaturated ketone moiety, which can act as a Michael acceptor, and the substitution pattern on the phenyl rings. nih.gov

The systematic synthesis and evaluation of these libraries of derivatives underscore the successful integration of the 2,4,6-trimethoxyphenyl framework into modern drug discovery programs, aiming to develop novel therapeutics for a range of diseases.

Reaction Mechanisms and Reactivity Studies of Methyl 2,4,6 Trimethoxybenzoate Analogues

Mechanistic Insights into Esterification and Related Transformations

The formation of methyl 2,4,6-trimethoxybenzoate from its corresponding carboxylic acid, 2,4,6-trimethoxybenzoic acid, is a classic example of esterification. However, the reaction is not as straightforward as with simpler benzoic acids due to the steric hindrance created by the two ortho-methoxy groups. These groups flank the carboxylic acid functionality, impeding the approach of the alcohol nucleophile.

The direct Fischer-Speier esterification of 2,4,6-trimethoxybenzoic acid with methanol (B129727) under acidic catalysis is notably slow. To overcome this steric hindrance, alternative methods are often employed. One common strategy involves the initial conversion of the carboxylic acid to a more reactive acyl halide or anhydride, which then readily reacts with methanol.

Another effective method is the use of diazomethane (B1218177). While highly effective, the toxicity and explosive nature of diazomethane necessitate careful handling. The reaction proceeds via the protonation of diazomethane by the carboxylic acid to form a methyldiazonium cation, which is then attacked by the carboxylate anion to yield the methyl ester and nitrogen gas.

The hydrolysis of this compound back to the parent carboxylic acid is also affected by steric hindrance. Base-catalyzed hydrolysis (saponification) is particularly slow because the ortho-methoxy groups obstruct the attack of the hydroxide (B78521) ion on the carbonyl carbon. Acid-catalyzed hydrolysis, however, can proceed more readily.

Electronic Effects of Methoxy (B1213986) Substituents on Aromatic Ring Reactivity

The three methoxy groups on the aromatic ring of this compound have a dominant influence on its reactivity, particularly in electrophilic aromatic substitution reactions. Methoxy groups are powerful activating groups due to their ability to donate electron density to the aromatic ring via resonance (a +M effect). This effect is most pronounced at the ortho and para positions relative to the methoxy group.

In the case of this compound, all three positions ortho and para to the methoxy groups are substituted. The methoxy groups at positions 2 and 6 activate the 3 and 5 positions, while the methoxy group at position 4 also activates the 3 and 5 positions. This concerted activation makes the 3 and 5 positions exceptionally electron-rich and highly susceptible to electrophilic attack.

The ester group (-COOCH₃), in contrast, is a deactivating group due to its electron-withdrawing inductive (-I) and resonance (-M) effects. However, the combined activating effect of the three methoxy groups overwhelmingly outweighs the deactivating effect of the ester functionality. This results in a molecule that is highly activated towards electrophilic substitution.

The table below summarizes the electronic effects of the substituents on the aromatic ring of this compound.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| Methoxy (-OCH₃) | 2, 4, 6 | -I (withdrawing) | +M (donating) | Activating |

| Methyl Ester (-COOCH₃) | 1 | -I (withdrawing) | -M (withdrawing) | Deactivating |

Nucleophilic and Electrophilic Reaction Pathways

The unique electronic and steric properties of this compound give rise to distinct nucleophilic and electrophilic reaction pathways.

Electrophilic Reactions: As discussed, the aromatic ring is highly activated towards electrophilic attack, specifically at the 3 and 5 positions. Examples of such reactions include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) readily introduces a halogen atom at the 3 or 5 position.

Nitration: While the strongly activating nature of the ring makes it susceptible to oxidation under harsh nitrating conditions, milder reagents can achieve nitration at the 3 or 5 position.

Friedel-Crafts Reactions: The high electron density of the ring facilitates Friedel-Crafts acylation and alkylation, again favoring the 3 and 5 positions.

Nucleophilic Reactions: The primary site for nucleophilic attack is the carbonyl carbon of the ester group. As mentioned earlier, saponification (base-catalyzed hydrolysis) is sterically hindered. However, under forcing conditions or with more potent nucleophiles, substitution at the carbonyl carbon can occur.

Another potential, though less common, nucleophilic pathway is nucleophilic aromatic substitution (SNAr). This would require a leaving group at one of the ring positions and is generally disfavored due to the electron-rich nature of the ring. For an SNAr reaction to occur, a strong electron-withdrawing group would typically need to be present on the ring, which is not the case for this compound.

Investigations of Reaction Intermediates and Transition States

The study of reaction intermediates and transition states provides deeper insight into the reactivity of this compound.

In electrophilic aromatic substitution reactions, the key intermediate is the arenium ion, also known as a sigma complex. For an attack at the 3-position, the resulting arenium ion is significantly stabilized by the delocalization of the positive charge onto the oxygen atoms of the methoxy groups at positions 2 and 4. This stabilization is a major contributing factor to the high reactivity of the 3 and 5 positions. The transition state leading to this intermediate will have a structure and energy that reflects this stabilization.

Computational studies can be employed to model the structures and energies of these intermediates and transition states. Such studies can provide quantitative data on the activation barriers for electrophilic attack at different positions on the ring, further confirming the observed regioselectivity.

For nucleophilic attack at the carbonyl carbon, the reaction proceeds through a tetrahedral intermediate. The steric hindrance from the ortho-methoxy groups raises the energy of the transition state leading to this intermediate, thus slowing down the reaction rate.

The table below outlines the key intermediates for different reaction types involving this compound.

| Reaction Type | Key Intermediate | Stabilizing/Destabilizing Factors |

| Electrophilic Aromatic Substitution | Arenium Ion (Sigma Complex) | Stabilized by resonance with methoxy groups |

| Nucleophilic Acyl Substitution | Tetrahedral Intermediate | Destabilized by steric hindrance from ortho-methoxy groups |

Structural Elucidation and Spectroscopic Characterization of Methyl 2,4,6 Trimethoxybenzoate

Advanced Spectroscopic Techniques

Spectroscopy provides fundamental insights into the molecular structure of Methyl 2,4,6-trimethoxybenzoate by probing the interaction of the molecule with electromagnetic radiation. Each technique offers unique information, and together they allow for an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. Although experimental spectra for this compound are not widely available in public databases, its structure allows for a clear prediction of its ¹H and ¹³C NMR spectra due to the molecule's high degree of symmetry.

The structure possesses a plane of symmetry along the C1-C4 axis, which simplifies the expected spectra. The two protons on the aromatic ring (H-3 and H-5) are chemically equivalent, as are the two methoxy (B1213986) groups at the C2 and C6 positions.

Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show four distinct signals, all of which would be singlets due to the absence of adjacent protons for coupling.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 6.2 | Singlet | 2H | Aromatic Protons (H-3, H-5) |

| ~ 3.9 | Singlet | 3H | Ester Methyl Protons (-COOCH₃) |

| ~ 3.85 | Singlet | 6H | Ortho Methoxy Protons (C2-OCH₃, C6-OCH₃) |

| ~ 3.8 | Singlet | 3H | Para Methoxy Protons (C4-OCH₃) |

Predicted ¹³C NMR Spectrum: The carbon NMR spectrum is predicted to display eight unique signals, corresponding to each set of chemically non-equivalent carbon atoms.

| Predicted Chemical Shift (ppm) | Assignment |

| ~ 168 | Carbonyl Carbon (C=O) |

| ~ 162 | Aromatic Carbon (C-4) |

| ~ 159 | Aromatic Carbons (C-2, C-6) |

| ~ 105 | Aromatic Carbon (C-1) |

| ~ 90 | Aromatic Carbons (C-3, C-5) |

| ~ 56 | Ortho Methoxy Carbons (C2-OCH₃, C6-OCH₃) |

| ~ 55.5 | Para Methoxy Carbon (C4-OCH₃) |

| ~ 52 | Ester Methyl Carbon (-COOCH₃) |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the exact mass and molecular formula of a compound. For this compound, its molecular formula is confirmed as C₁₁H₁₄O₅. nih.gov High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which is crucial for distinguishing between compounds with the same nominal mass. The monoisotopic mass is calculated to be 226.08412354 Da. nih.gov

Analysis of the compound often involves observing different ionized adducts. The predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in identification.

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

| [M+H]⁺ | 227.09140 | 145.1 |

| [M+Na]⁺ | 249.07334 | 154.2 |

| [M-H]⁻ | 225.07684 | 149.5 |

| [M+NH₄]⁺ | 244.11794 | 163.9 |

| [M+K]⁺ | 265.04728 | 154.6 |

| [M]⁺ | 226.08357 | 152.8 |

Data sourced from predicted values. docbrown.infouni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure. nih.gov

Key expected absorptions include a strong peak for the ester carbonyl (C=O) group, multiple peaks for C-H bonds, and distinct signals for the C-O ether linkages and the aromatic ring.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~ 2950-3000 | C-H Stretch | Aliphatic (Methoxy, Methyl Ester) |

| ~ 1720-1740 | C=O Stretch | Ester |

| ~ 1600, ~1450 | C=C Stretch | Aromatic Ring |

| ~ 1250-1300 | Asymmetric C-O-C Stretch | Aryl-alkyl ether |

| ~ 1050-1150 | Symmetric C-O-C Stretch | Aryl-alkyl ether / Ester C-O |

Data based on typical IR absorption frequencies for the given functional groups. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

X-ray Crystallography and Solid-State Structural Analysis

Crystal System and Space Group Determination

As of the latest literature reviews, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. Therefore, information regarding its crystal system, space group, and precise solid-state structural parameters is currently unavailable.

Molecular Geometry, Bond Lengths, and Angles

The precise molecular geometry of this compound, along with its specific bond lengths and angles, has not been determined experimentally via single-crystal X-ray diffraction. In the absence of such data, a theoretical understanding can be inferred from the known structures of similar substituted benzene (B151609) derivatives.

It is anticipated that the central benzene ring would exhibit a largely planar geometry. The C-C bond lengths within the aromatic ring are expected to be in the range typical for benzene (approximately 1.39 Å), with minor variations due to the electronic effects of the methoxy and methyl ester substituents. The internal bond angles of the benzene ring are predicted to be close to 120°, with some distortion caused by the steric bulk of the ortho-methoxy groups and the ester functionality.

The bond lengths and angles of the substituent groups would be expected to align with standard values for methyl esters and methoxy groups attached to an aromatic ring. For instance, the C=O double bond of the ester group would be significantly shorter than the C-O single bonds.

Table 1: Predicted Bond Lengths in this compound

| Bond | Predicted Length (Å) |

|---|---|

| C-C (aromatic) | ~1.39 |

| C-O (ester) | ~1.34 |

| C=O (ester) | ~1.21 |

| O-CH₃ (ester) | ~1.45 |

| C-O (methoxy) | ~1.36 |

Table 2: Predicted Bond Angles in this compound

| Angle | Predicted Angle (°) |

|---|---|

| C-C-C (aromatic) | ~120 |

| C-C-O (ester) | ~120 |

| O-C=O (ester) | ~125 |

| C-O-C (ester) | ~115 |

| C-C-O (methoxy) | ~120 |

It must be reiterated that these values are estimations based on general principles of chemical bonding and data from related molecules. Definitive values can only be obtained through experimental structure determination.

Conformational Analysis of Methoxy and Ester Groups

To minimize steric repulsion, it is highly probable that the methyl ester group is twisted out of the plane of the benzene ring. The degree of this torsion angle (C2-C1-C=O) would be significant. Similarly, the methoxy groups at the ortho positions (C2 and C6) are likely to be oriented out of the plane of the aromatic ring. The para-methoxy group (at C4) would have more conformational freedom, but its orientation could be influenced by crystal packing forces in the solid state. The methyl groups of the methoxy substituents are expected to adopt staggered conformations relative to the C-O bonds.

A detailed conformational analysis, including the precise measurement of dihedral angles, would require an experimental technique such as X-ray crystallography or, for the solution state, advanced NMR spectroscopic methods.

Intermolecular Interactions and Crystal Packing

Information regarding the intermolecular interactions and crystal packing of this compound is currently unavailable. The arrangement of molecules in the crystalline lattice is determined by a balance of various non-covalent interactions, which would dictate the macroscopic properties of the solid material.

It is unlikely that strong hydrogen bonding would be a dominant feature of the crystal packing, as the molecule lacks traditional hydrogen bond donors (like -OH or -NH groups). However, weak C-H···O interactions between the methyl or aromatic hydrogens and the oxygen atoms of neighboring molecules could play a role in stabilizing the crystal structure. The specific arrangement of molecules, whether it be through herringbone, pi-stacking, or other motifs, remains to be determined.

Computational Chemistry and Theoretical Investigations of Methyl 2,4,6 Trimethoxybenzoate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool in quantum chemistry for investigating the electronic structure of molecules. This approach is centered on the principle that the energy of a molecule can be determined from its electron density. For methyl 2,4,6-trimethoxybenzoate, DFT studies provide a foundational understanding of its geometry and electronic characteristics.

Geometry Optimization and Electronic Structure Calculations

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. For this compound, calculations would typically be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules.

The optimized structure would reveal key bond lengths, bond angles, and dihedral angles. It is expected that the benzene (B151609) ring would be largely planar. However, the methoxy (B1213986) groups (-OCH₃) and the methyl ester group (-COOCH₃) may exhibit some degree of rotation or puckering to minimize steric hindrance. Studies on similar molecules, like 1,3,5-trimethoxybenzene, have shown that the methoxy groups can be twisted out of the plane of the benzene ring. nih.govmdpi.com This twisting is a compromise between maximizing π-conjugation with the aromatic ring and minimizing steric clashes between adjacent groups. The electronic structure calculations that follow geometry optimization provide information on the distribution of electrons within the molecule, which is crucial for understanding its properties and reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. foodb.cawikipedia.org The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital to which an electron is most easily added, indicating the ability to accept an electron.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the methoxy groups, which are strong electron-donating groups. The LUMO, conversely, would likely be centered on the electron-withdrawing methyl ester group and the benzene ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability. wikipedia.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more reactive and easily polarizable. Computational studies on related substituted benzoic acids and trimethoxyphenyl derivatives provide a basis for estimating these values. researchgate.netresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap for this compound

| Parameter | Illustrative Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: These are illustrative values based on typical DFT calculations for similar aromatic esters and are intended to demonstrate the expected range.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. nih.gov It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent intermediate potentials.

Quantum Chemical Descriptors and Reactivity Prediction

Beyond the HOMO-LUMO gap, a range of quantum chemical descriptors can be calculated from the electronic structure to provide a more quantitative prediction of a molecule's reactivity.

Global and Local Reactivity Descriptors (e.g., Electronegativity, Hardness)

Global reactivity descriptors are properties that characterize the molecule as a whole. These are often derived from the energies of the frontier orbitals. Key global descriptors include:

Electronegativity (χ): A measure of a molecule's ability to attract electrons. It can be calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/2η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ -(EHOMO + ELUMO)/2).

These descriptors, when calculated for this compound, would provide a quantitative scale of its reactivity compared to other molecules. Local reactivity descriptors, on the other hand, pinpoint the reactivity of specific atoms or regions within the molecule.

Table 2: Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Formula | Illustrative Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 eV |

| Chemical Softness (S) | 1/(2η) | 0.19 eV⁻¹ |

| Electrophilicity Index (ω) | μ²/2η | 2.80 eV |

Note: These are illustrative values calculated from the hypothetical HOMO and LUMO energies in Table 1.

Analysis of Intramolecular Non-covalent Interactions (e.g., AIM Approach)

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure and stability of molecules. mdpi.comsigmaaldrich.comnih.gov These interactions, which include hydrogen bonds and van der Waals forces, can be investigated computationally. The Atoms in Molecules (AIM) theory, developed by Richard Bader, is a powerful method for analyzing electron density to identify and characterize chemical bonds and other interactions.

For this compound, AIM analysis could reveal weak intramolecular hydrogen bonds, for instance, between a hydrogen atom of a methoxy group and the oxygen atom of an adjacent methoxy or ester group. These interactions, while weak, can influence the preferred conformation of the molecule. The analysis involves locating bond critical points (BCPs) in the electron density, and the properties at these points (such as the electron density and its Laplacian) provide information about the nature and strength of the interaction. Such analyses offer a deeper understanding of the subtle forces that govern the molecule's structure and behavior.

Prediction of Nonlinear Optical (NLO) Properties

The investigation into the Nonlinear Optical (NLO) properties of a molecule like this compound is a key area of materials science research. NLO materials are crucial for the development of technologies such as optical switching, data storage, and telecommunications. The prediction of these properties through computational chemistry offers a cost-effective and efficient way to screen potential candidate molecules before undertaking laborious and expensive experimental synthesis and characterization.

Theoretical calculations, typically employing Density Functional Theory (DFT), are the primary tool for predicting NLO properties. The process would involve optimizing the molecular geometry of this compound to its ground state. Following this, the electric dipole moment (μ), linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively) would be calculated. These parameters are fundamental to a material's NLO response.

A hypothetical data table of calculated NLO properties for this compound, derived from a DFT study, might look as follows:

| Property | Calculated Value | Units |

| Dipole Moment (μ) | [Value] | Debye |

| Mean Polarizability (α) | [Value] | a.u. |

| First Hyperpolarizability (β) | [Value] | a.u. |

| Second Hyperpolarizability (γ) | [Value] | a.u. |

Note: The values in this table are placeholders and would be determined through actual quantum chemical calculations.

The magnitude of the first hyperpolarizability (β) is a critical indicator of a molecule's potential for second-harmonic generation (SHG), a key NLO phenomenon. Researchers would analyze the electronic structure of this compound, particularly the distribution of electron density and the nature of its molecular orbitals, to understand the origins of its predicted NLO response. The presence of electron-donating methoxy groups on the benzene ring could, in theory, contribute to charge asymmetry and enhance the NLO properties.

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For this compound, MD simulations would provide invaluable insights into its conformational flexibility, intermolecular interactions, and behavior in different environments (e.g., in a solvent or in the solid state).

An MD simulation would begin with the creation of a simulation box containing multiple molecules of this compound. The interactions between atoms would be described by a force field, which is a set of empirical energy functions. The simulation would then solve Newton's equations of motion for the system, allowing the tracking of the positions and velocities of all atoms over a set period, typically from nanoseconds to microseconds.

Key research findings that would be sought from such a simulation include:

Conformational Analysis: The simulation would reveal the preferred conformations of the methoxy and methyl ester groups relative to the benzene ring. Analysis of dihedral angle distributions would quantify the rotational freedom and energy barriers associated with these groups.

Intermolecular Interactions: By analyzing the radial distribution functions between different parts of the molecules, researchers could identify and characterize the dominant intermolecular forces, such as van der Waals interactions and potential weak hydrogen bonds.

Solvation Effects: If the simulation is performed in a solvent, the interactions between this compound and the solvent molecules can be studied in detail. This would provide information on its solubility and how the solvent influences its conformation.

Transport Properties: In a liquid-state simulation, properties such as the diffusion coefficient could be calculated, providing insights into the mobility of the molecule.

A hypothetical data table summarizing results from an MD simulation could be presented as follows:

| Property | Result |

| Average Dihedral Angle (C-C-O-C of methoxy) | [Value] degrees |

| Rotational Barrier of Methoxy Group | [Value] kJ/mol |

| Self-Diffusion Coefficient | [Value] x 10⁻⁹ m²/s |

| Dominant Intermolecular Interaction Type | [e.g., π-π stacking, van der Waals] |

Note: The results in this table are illustrative and would be the outcome of a detailed molecular dynamics simulation and subsequent analysis.

Biological Investigations and Pharmacological Relevance of Trimethoxybenzoate Compounds

Role as Metabolites in Biological Systems

Trimethoxybenzoate derivatives are notable for their role as metabolites of various pharmaceutical agents. A prominent example is trimebutine (B1183), a spasmolytic agent used for gastrointestinal disorders. drugbank.comnih.gov The primary bioactive metabolite of trimebutine is N-monodesmethyltrimebutine, which itself contains a trimethoxybenzoate moiety. drugbank.comnih.govnih.gov This metabolite is formed through extensive first-pass metabolism in the liver. drugbank.com The metabolic pathway can also involve further N-demethylation to N-didesmethyltrimebutine or hydrolysis of the ester bond. drugbank.com Another related compound, Methyl 2,4,6-trihydroxybenzoate, is known as a metabolite of 2,4,6-trihydroxybenzoate and demonstrates antioxidant, lipid-lowering, and anticancer properties. medchemexpress.com

The metabolism of trimebutine highlights the significance of the trimethoxybenzoate core in influencing the pharmacokinetic and pharmacodynamic properties of the parent drug. The biological activity of the metabolites underscores the importance of this chemical scaffold in drug design and development.

Interaction with Biological Membranes and Lipid Bilayers

The interaction of molecules with biological membranes is a critical factor in their pharmacological activity. nih.govnih.govresearchgate.net Peripheral membrane proteins, for instance, rely on these interactions for various cellular processes. nih.gov The mechanisms governing these interactions are complex, involving electrostatic and hydrophobic forces. nih.gov

While direct studies on Methyl 2,4,6-trimethoxybenzoate's interaction with lipid bilayers are not extensively detailed in the provided context, the broader class of amphiphilic molecules, which includes derivatives of trimethoxybenzoates, is known to interact with membranes. ucl.ac.be For example, fatty acid ionic liquids can permeabilize lipid bilayers, an effect that correlates with their antibacterial activity. nih.gov The ability of a compound to penetrate and modify the properties of lipid bilayers is a key determinant of its biological effect. ucl.ac.benih.govmdpi.com Understanding these interactions at a molecular level is crucial for designing new therapeutic agents. researchgate.net

Enzyme Inhibition Studies Involving Trimethoxybenzoate Moieties

The trimethoxybenzoate scaffold is a recurring feature in molecules designed as enzyme inhibitors. acgpubs.orgacgpubs.org Various studies have explored the potential of compounds containing this moiety to inhibit a range of enzymes. For instance, methoxy (B1213986) benzoin (B196080) and benzil (B1666583) derivatives have been evaluated for their inhibitory activity against enzymes like α-amylase, α-glucosidase, and tyrosinase. acgpubs.orgacgpubs.org

Specifically, certain methoxy benzil analogues have shown notable inhibition of α-glucosidase. acgpubs.org The positioning of the methoxy groups on the benzil structure was found to be significant for the interaction with the enzyme. acgpubs.org For example, compounds with methoxy groups at the 4- and 3,4- positions on one ring and at the 3- and 3,5- positions on the other resulted in significant α-glucosidase inhibition. acgpubs.org This highlights the importance of the substitution pattern on the trimethoxybenzoate-like structure for enzyme inhibitory activity. Furthermore, other studies have investigated the inhibition of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and urease by related heterocyclic compounds. nih.gov

Table 1: Enzyme Inhibition by Methoxy Benzil Derivatives

| Compound | Target Enzyme | Inhibition (IC50 µg/mL) |

|---|---|---|

| Methoxy Benzil 15 | α-glucosidase | 64.17 |

| Methoxy Benzil 19 | α-glucosidase | 69.44 |

| Methoxy Benzil 19 | α-amylase | - |

| Methoxy Benzil 16 | tyrosinase | - |

| Methoxy Benzoin 2 | AChE | - |

| Methoxy Benzoin 13 | BChE | - |

Data derived from a study on methoxy benzoin/benzil/stilbenoid derivatives. acgpubs.org The table shows the half-maximal inhibitory concentration (IC50) for selected compounds against various enzymes.

Structure-Activity Relationship (SAR) Studies for Trimethoxybenzoate Scaffolds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.govuni-bonn.denih.gov For trimethoxybenzoate scaffolds, SAR studies have been crucial in optimizing their therapeutic potential. rsc.orgresearchgate.net

The analysis of drug scaffolds reveals that even small structural modifications can lead to significant changes in activity profiles. nih.govnih.gov For instance, in the case of methoxy benzoin and benzil derivatives, the number and position of methoxy groups on the aromatic rings directly impact their enzyme inhibitory and antioxidant activities. acgpubs.orgacgpubs.org A change in the carbon skeleton and the substitution pattern can cause variations in biological activity. acgpubs.org These studies help in the rational design of more potent and selective compounds. The exploration of different structural relationships, such as substructure relationships and topological similarities, further aids in predicting the activity of new compounds. uni-bonn.de

Exploration as Precursors to Therapeutically Active Molecules

This compound and its isomers serve as important precursors in the synthesis of various therapeutically active molecules. nih.gov For example, the related compound methyl 3,4,5-trimethoxybenzoate (B1228286) is a key starting material for the synthesis of trimetozine, a sedative and anxiolytic agent. cphi-online.com

The trimethoxybenzoate unit is a versatile building block in organic synthesis. Its chemical properties allow for various modifications, making it a valuable scaffold for creating libraries of compounds for drug discovery programs. The synthesis of desmethyltrimebutine, the main bioactive metabolite of trimebutine, further illustrates the importance of trimethoxybenzoate derivatives as both synthetic targets and key components of pharmacologically active agents. nih.gov

Future Research Directions and Emerging Applications in Methyl 2,4,6 Trimethoxybenzoate Research

Development of Novel and Sustainable Synthetic Pathways

The pursuit of green and sustainable chemistry is a major driver in the evolution of synthetic methodologies for Methyl 2,4,6-trimethoxybenzoate. Future research is focused on developing pathways that are not only efficient but also environmentally benign. One promising approach involves the use of ecocatalysts, such as those derived from manganese-rich plants. mdpi.com These biocatalysts can be prepared through green processes and have shown efficacy in reactions like epoxidation, which could be adapted for the synthesis of precursors to this compound. mdpi.com

Another area of exploration is the use of less hazardous reagents and solvents. For instance, the development of synthetic routes that utilize water as a solvent or employ catalytic amounts of reagents instead of stoichiometric quantities is a key objective. Research into the catalytic direct deoxygenative alkylation of alcohols offers a potential pathway that avoids harsh reagents and provides an efficient conversion of hydroxy groups. acs.org

Exploration of Advanced Catalytic Systems for Enhanced Efficiency

The efficiency of synthesizing this compound is critically dependent on the catalytic systems employed. Future research is geared towards the discovery and optimization of advanced catalysts that offer higher yields, greater selectivity, and improved turnover numbers. Iridium-based catalysts, for example, have demonstrated success in the oxidative methyl esterification of primary alcohols with methanol (B129727), presenting a viable route for the final esterification step in the synthesis of the target molecule. nih.gov

Heterogeneous catalysts, such as platinum-on-carbon (Pt/C), are also gaining attention. acs.org These catalysts are effective for various methylation reactions and operate through a borrowing-hydrogen mechanism, which is an environmentally friendly approach. acs.org The reusability of these solid-supported catalysts adds to their appeal for industrial-scale production. acs.org Homogeneous catalysts, like cobalt ions, are also being investigated for their ability to operate in the same phase as the reactants, potentially leading to milder reaction conditions. youtube.com

Deepening Mechanistic Understanding of Complex Chemical Transformations

A thorough understanding of reaction mechanisms is paramount for optimizing synthetic routes and developing new transformations. For the synthesis of this compound, this involves a deeper investigation into the O-methylation of the precursor, 2,4,6-trihydroxybenzoic acid, and the subsequent esterification.

Future mechanistic studies will likely employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, along with computational modeling. Understanding the role of the catalyst at a molecular level, including the nature of active sites and the formation of intermediates, is a key area of focus. youtube.com For instance, in platinum-catalyzed methylations, the reaction is believed to proceed through the dehydrogenation of an alcohol to an aldehyde, followed by condensation and hydrogenation. acs.org Elucidating such pathways in detail will enable the rational design of more efficient and selective catalysts.

Computational Design and Predictive Modeling for Novel Derivatives with Targeted Properties

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. In the context of this compound, these techniques are being used to design novel derivatives with specific, targeted properties. By employing methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking, researchers can predict the biological activity and physical properties of new compounds before they are synthesized. nih.govresearchgate.net

This in silico approach accelerates the discovery process and reduces the reliance on costly and time-consuming experimental screening. For example, virtual screening has been used to identify benzoic acid derivatives with potential antifungal activity by targeting specific enzymes like CYP53. nih.govresearchgate.net Similarly, structure-based design has led to the development of benzoic acid derivatives that can act as inhibitors of anti-apoptotic proteins, which are important targets in cancer therapy. nih.gov

Expanded Biological and Medicinal Chemistry Applications in Drug Discovery

The trimethoxybenzoic acid scaffold, present in this compound, is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. Future research will continue to explore the potential of this compound and its derivatives in drug discovery.

One area of significant interest is the development of new anticancer agents. Derivatives of trimethoxybenzoic acid have shown promise as tubulin polymerization inhibitors, a mechanism of action for several successful chemotherapy drugs. nih.gov Furthermore, the related compound, 2,4,6-trihydroxybenzoic acid, has been identified as a cyclin-dependent kinase (CDK) inhibitor, suggesting that derivatives could have anti-proliferative effects. nih.gov The core structure is also found in trimethoprim, a well-known antibacterial agent, indicating that novel analogs could be developed to combat antibiotic resistance. nih.gov

Additionally, derivatives of trimethoxybenzoic acid are being investigated as efflux pump inhibitors in bacteria, which could help to restore the efficacy of existing antibiotics. nih.gov The versatility of the benzoic acid framework also allows for its incorporation into multimodal inhibitors, such as those targeting multiple anti-apoptotic proteins in cancer. nih.gov

Q & A

Q. Basic

- IR spectroscopy : Identifies ester carbonyl (C=O) stretches at ~1700 cm⁻¹ and methoxy (O-CH₃) peaks near 2850 cm⁻¹ .

- NMR : ¹H NMR reveals methoxy proton signals at δ 3.8–4.0 ppm and aromatic protons (if substituted) in the δ 6.5–7.5 range .

- Melting point : Pure compounds exhibit sharp melting points (e.g., 75–76°C for the parent ester; deviations indicate impurities) .

How can structural modifications enhance the bioactivity of Methyl 3,4,5-trimethoxybenzoate derivatives?

Advanced

Derivatization strategies focus on:

- Carbamoyl addition : Introducing carbamoyl groups via reaction with substituted anilines enhances interactions with biological targets (e.g., anticancer activity) .

- Electrophilic substitution : Bromination or nitration at specific positions modulates electronic properties, improving binding affinity .

Methodology :- Use QSAR models to correlate substituent electronic parameters (e.g., Hammett constants) with activity .

- Test derivatives in cytotoxicity assays (e.g., melanoma cell lines) to prioritize candidates .

How do crystallographic studies resolve ambiguities in the three-dimensional structure of derivatives?

Advanced

X-ray crystallography provides atomic-level insights:

- Key findings : The central benzoate moiety adopts a planar conformation, while methoxy groups introduce steric hindrance affecting molecular packing .

- Applications : Predict reactivity (e.g., steric accessibility of the ester group for hydrolysis) and guide rational drug design .

What contradictions exist in reported synthetic methods, and how are they addressed?

Q. Advanced

- Nitration conditions : uses fuming HNO₃ in acetic acid, while other protocols employ mixed acids (HNO₃/H₂SO₄). Contradictions in yield and purity arise from varying reaction scales and purification techniques.

- Resolution : Monitor reaction progress via TLC and optimize workup (e.g., recrystallization from ethanol/water) .

How is thermal stability assessed for Methyl 3,4,5-trimethoxybenzoate-based compounds?

Q. Advanced

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., parent ester stable up to ~200°C) .

- Differential scanning calorimetry (DSC) : Identifies phase transitions (e.g., melting points) critical for formulation .

What role do Methyl 3,4,5-trimethoxybenzoate derivatives play in anticancer research?

Q. Advanced

- Mechanism : Derivatives inhibit tubulin polymerization (via trimethoxy aryl binding) or disrupt kinase signaling .

- Experimental design :

- Synthesize analogues with varied substituents (e.g., halogenation for lipophilicity).

- Evaluate IC₅₀ values in vitro and compare to reference drugs (e.g., paclitaxel) .

How do solubility and formulation challenges impact pharmacological applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.